(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
“(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide” is a synthetic small molecule characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with a sulfamoyl group at position 6 and a propyl chain at position 2. The molecule also contains a (4-fluorophenyl)sulfonylacetamide moiety connected via a Z-configuration imine bond. This compound belongs to a class of sulfonamide- and thiazole-derived molecules, which are frequently explored for their pharmacological properties, including enzyme inhibition and antimicrobial activity .
The benzo[d]thiazole scaffold is notable for its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as kinases and ATP-binding proteins.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O5S3/c1-2-9-22-15-8-7-14(30(20,26)27)10-16(15)28-18(22)21-17(23)11-29(24,25)13-5-3-12(19)4-6-13/h3-8,10H,2,9,11H2,1H3,(H2,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIWEKAGWYSZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of interest due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and pharmacological effects based on diverse scientific literature.
Chemical Structure and Properties
The compound features a 4-fluorophenyl group , a sulfonamide moiety , and a thiazole ring , which contribute to its lipophilicity and biological interactions. The presence of the fluorine atom is known to enhance the compound's pharmacokinetic properties, potentially increasing its efficacy in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the sulfonamide linkage followed by the introduction of the thiazole ring. The synthetic pathway can be summarized as follows:
- Formation of Sulfonamide : The sulfonyl group is introduced to an amine substrate.
- Thiazole Ring Formation : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling : The acetamide group is added, completing the synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and sulfonamide groups have shown promising results against various cancer cell lines:
- IC50 Values : Some derivatives have displayed IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity compared to standard treatments like imatinib .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways:
- Xanthine Oxidase Inhibition : Certain derivatives have demonstrated strong xanthine oxidase (XO) inhibitory activity, with IC50 values significantly lower than allopurinol, a standard XO inhibitor . This suggests potential applications in treating hyperuricemia.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Molecular Docking Studies : These studies indicate that the 4-fluorophenyl-sulfonyl moiety interacts with key amino acids within enzyme active sites, forming hydrogen bonds that stabilize the compound's binding . This interaction is crucial for its inhibitory effects.
Case Studies
- Study on Anticancer Activity : A series of compounds derived from thiazole and sulfonamide were tested against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines. The most potent derivative exhibited an IC50 value of 9 μM against MDA-MB-231 cells .
- Enzyme Inhibition Study : A derivative was tested for XO inhibition using a luminescence reporter gene assay. Results indicated that it was approximately 2.5-fold more potent than allopurinol, highlighting its potential as a therapeutic agent for gout .
Data Summary
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Derivative A | Anticancer | 9 | MDA-MB-231 |
| Derivative B | XO Inhibition | 3.56 | Xanthine Oxidase |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other sulfonamide-thiazole hybrids, such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (described in ). A comparative analysis is outlined below:
Key Differences
Bioactivity : The target compound’s sulfamoyl and fluorophenyl groups suggest a broader spectrum of enzyme inhibition compared to oxadiazole-thiazole hybrids, which are primarily antimicrobial .
Solubility : The sulfamoyl group in the target compound likely enhances aqueous solubility relative to the sulfanyl-linked analogues, which may rely on propanamide chains for solubility.
Synthetic Complexity : The target compound’s Z-configuration imine bond and sulfonylation steps imply higher synthetic complexity compared to the oxadiazole derivatives in , which utilize straightforward cyclization and coupling .
Research Findings and Limitations
No direct pharmacological data for the target compound are available in the provided evidence.
- Kinase Inhibition: Analogues with benzo[d]thiazole scaffolds show IC₅₀ values in the nanomolar range against tyrosine kinases .
- Antimicrobial Activity : Sulfonamide-thiazole hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Limitations of Current Evidence
The provided evidence () focuses on oxadiazole-thiazole hybrids rather than the exact compound or its direct analogues. Further experimental validation is required to confirm the target molecule’s bioactivity, pharmacokinetics, and toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
